4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride
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Overview
Description
4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Attachment of the Piperazine Ring: The indazole moiety is then reacted with piperazine under basic conditions to form the desired piperazine derivative.
Introduction of the Sulfonyl Fluoride Group: The final step involves the reaction of the piperazine derivative with a sulfonyl fluoride reagent, such as fluorosulfonyl isocyanate, under controlled conditions to yield this compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The indazole moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Fused Ring Systems: Formed from cyclization reactions involving the piperazine ring
Scientific Research Applications
4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may inhibit or modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl fluoride group.
Uniqueness
4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential biological activity compared to its sulfonamide and sulfonate counterparts .
Properties
IUPAC Name |
4-(1H-indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O2S/c13-20(18,19)17-5-3-16(4-6-17)9-10-1-2-11-8-14-15-12(11)7-10/h1-2,7-8H,3-6,9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOJZQZRUWFEOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)C=NN3)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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